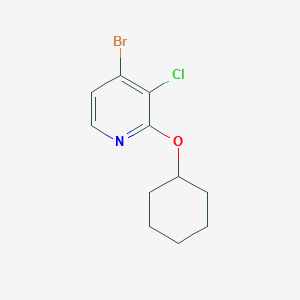
Methyl 3-amino-4-bromobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-bromobenzoate hydrochloride is an organic compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 3-position and a bromine atom at the 4-position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-amino-4-bromobenzoic acid.
Esterification: The carboxyl group of 3-amino-4-bromobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form methyl 3-amino-4-bromobenzoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid gas or a concentrated hydrochloric acid solution to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of methyl 3-amino-4-bromobenzoate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a packed bed reactor with a solid acid catalyst.
Hydrochloride Formation: Bubbling hydrochloric acid gas through the ester solution in a controlled environment to precipitate the hydrochloride salt.
化学反応の分析
Types of Reactions
Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Diazotization: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Various substituted benzoates depending on the substituent introduced.
Reduction: Methyl 3-amino-4-hydroxybenzoate.
Oxidation: Methyl 3-nitro-4-bromobenzoate.
科学的研究の応用
Chemistry
Methyl 3-amino-4-bromobenzoate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and other aromatic compounds.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules, such as inhibitors of specific enzymes.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry
In the chemical industry, this compound is used in the manufacture of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of methyl 3-amino-4-bromobenzoate hydrochloride depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-amino-4-fluorobenzoate: Contains a fluorine atom instead of bromine.
Methyl 3-amino-4-iodobenzoate: Contains an iodine atom instead of bromine.
Uniqueness
Methyl 3-amino-4-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in the design of molecules with enhanced biological activity and specificity.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
methyl 3-amino-4-bromobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWPHLSUWGYUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-Bromophenyl)methyl]diethylamine hydrochloride](/img/structure/B8027111.png)
![N-[(2-bromo-6-chlorophenyl)methyl]cyclopropanamine](/img/structure/B8027117.png)



![4-[(4-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B8027152.png)
![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)

![1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)





